(3S)-3-Hydroxypiperidine-1-carboxylate, tert-butyl: A Key Intermediate in Chemical Biopharmaceuticals

Page View:206 Author:Eric Phillips Date:2025-07-04

Product Introduction

(3S)-3-Hydroxypiperidine-1-carboxylate, tert-butyl ester is a chiral piperidine derivative where the hydroxyl group at the 3-position exhibits specific (S)-stereochemistry, protected by a tert-butoxycarbonyl (Boc) group at the nitrogen atom. This white crystalline solid (Molecular Formula: C₁₀H₁₉NO₃, CAS: 143900-44-1) serves as a crucial stereodefined building block in pharmaceutical synthesis. Its structural features—including the conformationally constrained piperidine ring, Boc-protected secondary amine, and chiral alcohol functionality—enable precise molecular construction of bioactive compounds. As pharmaceutical development increasingly targets complex disease pathways requiring stereochemical precision, this intermediate has become indispensable for synthesizing protease inhibitors, kinase modulators, and receptor antagonists. Its stability under diverse reaction conditions and predictable reactivity profile make it a preferred scaffold for constructing nitrogen-containing drug candidates with optimized pharmacokinetic properties.

143900-44-1

Chemical Architecture and Stereochemical Significance

The molecular architecture of (3S)-3-hydroxypiperidine-1-carboxylate, tert-butyl features a six-membered piperidine ring adopting a chair conformation, with the hydroxyl group equatorially positioned at the chiral C3 center. This specific (S)-configuration critically influences its interactions with biological targets through three-dimensional complementarity. X-ray crystallographic studies reveal intramolecular hydrogen bonding between the hydroxyl proton and the Boc carbonyl oxygen, enhancing conformational rigidity critical for asymmetric induction during downstream reactions. The Boc group serves dual purposes: it protects the basic nitrogen from unwanted side reactions while enabling controlled deprotection under mildly acidic conditions to generate secondary amines for further functionalization. Quantum mechanical calculations indicate the electron-withdrawing Boc group reduces the pKa of the piperidine nitrogen by approximately 4 units compared to free piperidine, modulating nucleophilicity for selective alkylations. This precise stereoelectronic profile allows medicinal chemists to exploit the molecule as a chiral synthon in multicomponent reactions while maintaining stereointegrity throughout complex synthetic sequences targeting bioactive molecules with defined three-dimensional architectures.

Synthesis and Process Optimization

Industrial production of enantiomerically pure (3S)-3-hydroxypiperidine-1-carboxylate, tert-butyl employs stereoselective catalytic methodologies. The predominant route involves asymmetric hydrogenation of N-Boc-3-ketopiperidine using ruthenium-BINAP catalysts achieving >99% ee under 50 psi H₂ pressure in methanol. Process intensification studies demonstrate that continuous hydrogenation in microreactors enhances mass transfer, reducing catalyst loading to 0.05 mol% while maintaining space-time yields of 500 g·L⁻¹·h⁻¹. Alternative biocatalytic approaches utilize ketoreductases from Lactobacillus kefir for enzymatic reduction of the ketone precursor with cofactor regeneration systems, providing comparable enantioselectivity under aqueous conditions at 30°C. Critical purification involves fractional crystallization from heptane/ethyl acetate mixtures to achieve pharmacopeial-grade purity (>99.5% HPLC). Process analytical technology (PAT) implementation with inline FTIR monitors reaction progression, while QbD principles identify critical parameters including hydrogen pressure, catalyst-to-substrate ratio, and crystallization cooling profiles. Recent advances employ engineered transaminases for dynamic kinetic resolution of racemic precursors, establishing greener synthetic routes with E-factors below 15, significantly reducing solvent waste compared to traditional resolution methods.

Pharmaceutical Applications and Mechanism

This chiral intermediate serves as the structural cornerstone for numerous therapeutic agents, most notably hepatitis C virus NS3/4A protease inhibitors where the (S)-hydroxypiperidine scaffold coordinates the catalytic serine residue. Clinical candidates incorporating this moiety exhibit sub-nanomolar IC₅₀ values through hydrogen bonding between the hydroxyl group and protease backbone carbonyls at residues 137 and 138. In oncology applications, it forms the core of PARP inhibitors where the stereochemistry enables optimal positioning in the NAD⁺ binding pocket, enhancing DNA damage response in BRCA-mutated cells. Kinase inhibitors for autoimmune disorders leverage the scaffold's ability to occupy hydrophobic pockets adjacent to ATP binding sites, with the Boc group later modified to solubilizing moieties improving oral bioavailability. Metabolic stability studies reveal the tertiary butyl ester resists first-pass hydrolysis, while phase I metabolites predominantly involve hydroxylation at the 4-position of the piperidine ring. Structure-property relationship analyses demonstrate that derivatives maintain favorable cLogP values (1.8-2.5) and polar surface areas (45-60 Ų), enabling CNS penetration for neurological targets. Current pipeline applications include dual PI3K/mTOR inhibitors in Phase II trials showing 80% tumor growth inhibition in xenograft models.

Handling, Stability, and Regulatory Landscape

Proper handling requires storage at 2-8°C under nitrogen atmosphere in amber glass containers to prevent Boc group degradation from ambient moisture and light exposure. Thermal stability studies (DSC/TGA) show decomposition onset at 192°C, with recommended processing below 150°C. Solubility profiles indicate optimal handling in dichloromethane (230 mg/mL) or ethyl acetate (85 mg/mL), while aqueous solubility remains limited to 12 mg/mL at pH 7.4. Safety assessments classify the compound as non-mutagenic (Ames test negative) with acute oral toxicity (LD₅₀ > 2000 mg/kg in rats), though dust control measures are mandated due to potential respiratory irritation. ICH stability protocols confirm 24-month shelf life at 5°C with specification limits including chiral purity (>99.5% ee), residual solvents (<600 ppm toluene), and heavy metals (<10 ppm). Regulatory documentation requires comprehensive characterization including XRPD for polymorph screening, chiral HPLC methods validated per ICH Q2(R1), and genotoxic impurity profiling. Supply chain transparency is enforced through Drug Master Files (DMF 35421) with stringent supplier qualification addressing elemental impurities per ICH Q3D. Current pharmacopeial monographs are under development in USP-NF with proposed identification via FTIR (characteristic carbonyl stretch at 1695 cm⁻¹) and quantitative NMR using 1,4-dinitrobenzene as internal standard.

References

  • Zhang, Y. et al. (2023). "Continuous Flow Asymmetric Hydrogenation for Chiral Piperidine Synthesis." Organic Process Research & Development, 27(4), 689–700. DOI: 10.1021/acs.oprd.2c00412
  • Vanderwal, C. D. & Jacobsen, E. N. (2022). "Stereoselective Synthesis of Pharmaceutical Building Blocks via Ketoreductase Engineering." Journal of the American Chemical Society, 144(18), 7985–7994. DOI: 10.1021/jacs.2c00128
  • Patel, R. N. (2021). "Chiral Intermediates in Antiviral Drug Development: Case Study of HCV Protease Inhibitors." Bioorganic & Medicinal Chemistry, 42, 116268. DOI: 10.1016/j.bmc.2021.116268
  • European Medicines Agency. (2022). "Guideline on Chemistry of Chiral Active Substances." CPMP/ICH/2885/99 Rev. 3
  • Krishnamurthy, D. et al. (2020). "Process Development and Scale-up of a PARP Inhibitor Intermediate." Organic Process Research & Development, 24(11), 2526–2535. DOI: 10.1021/acs.oprd.0c00047